molecular formula C24H24N4O3S B2848699 4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide CAS No. 1090882-44-2

4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide

Cat. No. B2848699
CAS RN: 1090882-44-2
M. Wt: 448.54
InChI Key: YZXUWAOISKQMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and a pyridine ring. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activity and the development of synthesis methods. It could also involve studying the influence of different substituents on the biological activity of the compound .

properties

IUPAC Name

4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c29-24(26-22-12-13-23(25-18-22)28-15-4-5-16-28)20-8-10-21(11-9-20)27-32(30,31)17-14-19-6-2-1-3-7-19/h1-3,6-14,17-18,27H,4-5,15-16H2,(H,26,29)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUWAOISKQMGL-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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